molecular formula C7H12N4O B11917245 4-Hydrazinyl-6-methoxy-2,5-dimethylpyrimidine

4-Hydrazinyl-6-methoxy-2,5-dimethylpyrimidine

Katalognummer: B11917245
Molekulargewicht: 168.20 g/mol
InChI-Schlüssel: UAFNGAIUQAZRLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydrazinyl-6-methoxy-2,5-dimethylpyrimidine is a chemical compound with the molecular formula C₇H₁₂N₄O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-6-methoxy-2,5-dimethylpyrimidine typically involves the reaction of 4,6-dimethoxy-2,5-dimethylpyrimidine with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydrazinyl-6-methoxy-2,5-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in various substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Hydrazinyl-6-methoxy-2,5-dimethylpyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Hydrazinyl-6-methoxy-2,5-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Hydrazinyl-2,5-dimethylpyrimidine
  • 4-Hydrazinyl-6-(methoxymethyl)-2-methylpyrimidine
  • 4-Hydrazinyl-2,6-dimethylpyrimidine

Uniqueness

4-Hydrazinyl-6-methoxy-2,5-dimethylpyrimidine is unique due to the presence of both hydrazinyl and methoxy groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C7H12N4O

Molekulargewicht

168.20 g/mol

IUPAC-Name

(6-methoxy-2,5-dimethylpyrimidin-4-yl)hydrazine

InChI

InChI=1S/C7H12N4O/c1-4-6(11-8)9-5(2)10-7(4)12-3/h8H2,1-3H3,(H,9,10,11)

InChI-Schlüssel

UAFNGAIUQAZRLF-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C(N=C1OC)C)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.